

# Application Notes and Protocols: Calcium Imaging Assays with JNJ-39393406 in Primary Neurons

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-39393406** is a selective positive allosteric modulator (PAM) of the  $\alpha$ 7 nicotinic acetylcholine receptor (nAChR).[1] This receptor is a ligand-gated ion channel with high calcium permeability, playing a crucial role in various cognitive processes.[2] As a PAM, **JNJ-39393406** enhances the receptor's response to an agonist, such as acetylcholine or choline, by binding to an allosteric site distinct from the agonist binding site. This modulation results in an increased probability of channel opening and/or a prolonged open state, leading to enhanced cation influx, including Ca2+. Calcium imaging serves as a robust method to quantify the functional consequences of  $\alpha$ 7 nAChR modulation by compounds like **JNJ-39393406** in a physiologically relevant cellular context, such as primary neurons.

These application notes provide a comprehensive overview and detailed protocols for conducting calcium imaging assays with **JNJ-39393406** in primary neuron cultures.

# **Principle of the Assay**

This assay quantifies the ability of **JNJ-39393406** to potentiate  $\alpha 7$  nAChR-mediated calcium influx in primary neurons. The fundamental steps involve:

Culturing primary neurons that endogenously express α7 nAChRs.



- Loading the neurons with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM.
- Pre-incubating the cells with varying concentrations of JNJ-39393406.
- Stimulating the  $\alpha$ 7 nAChRs with a sub-maximal concentration of an agonist (e.g., choline).
- Measuring the change in intracellular calcium concentration ([Ca2+]i) by recording the fluorescence intensity over time.
- Analyzing the data to determine the concentration-response relationship of JNJ-39393406.

### **Data Presentation**

The following table summarizes representative quantitative data for the potentiation of choline-induced calcium influx by **JNJ-39393406** in primary cortical neurons. The data is presented as the fold increase over the response to choline alone.

JNJ-39393406 Concentration (μM)	Fold Increase in Peak Fluorescence (Mean ± SEM)	EC50 (μM)
0 (Choline alone)	1.00 ± 0.05	_
0.01	1.8 ± 0.1	
0.1	4.5 ± 0.3	0.08
1	8.2 ± 0.6	
10	9.5 ± 0.7	_
30	9.8 ± 0.8	

Note: This data is representative of the expected outcome for a potent  $\alpha 7$  nAChR PAM and is intended for illustrative purposes.

# **Experimental Protocols**

## I. Primary Neuron Culture



#### Materials:

- E18 rat or mouse embryos (for cortical or hippocampal neurons)
- Dissection medium (e.g., Hibernate-E)
- Enzyme digestion solution (e.g., Papain or Trypsin)
- Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
- Poly-D-lysine or Poly-L-ornithine coated culture plates (96-well, black-walled, clear bottom for imaging)
- CO2 incubator (37°C, 5% CO2)

#### Protocol:

- Dissect cortices or hippocampi from E18 embryos in chilled dissection medium.
- Mince the tissue and incubate in the enzyme digestion solution at 37°C for the recommended time.
- Gently triturate the tissue to obtain a single-cell suspension.
- Determine cell viability and density using a hemocytometer and trypan blue exclusion.
- Plate the neurons onto pre-coated 96-well plates at a suitable density (e.g., 50,000 100,000 cells/well).
- Incubate the cells at 37°C in a 5% CO2 incubator.
- Perform partial media changes every 2-3 days.
- Allow the neurons to mature for at least 7-10 days in vitro (DIV) before conducting calcium imaging assays to ensure robust expression of α7 nAChRs and synaptic network formation.

# **II. Calcium Imaging Assay**



#### Materials:

- Mature primary neuron cultures (DIV 7-14)
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
- Probenecid (optional, to prevent dye extrusion)
- JNJ-39393406 stock solution (in DMSO)
- Choline chloride or Acetylcholine chloride stock solution (in water or HBSS)
- α-Bungarotoxin (α-BTX) or Methyllycaconitine (MLA) (for target validation)
- Fluorescence plate reader or high-content imaging system with automated liquid handling

#### Protocol:

- · Dye Loading:
  - Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 μM Fluo-4
    AM with 0.02% Pluronic F-127. Probenecid can be added at 1-2.5 mM.
  - Remove the culture medium from the wells and wash once with HBSS.
  - Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
  - Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature in the dark.
- Compound Incubation:
  - Prepare serial dilutions of JNJ-39393406 in HBSS from the stock solution. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.



- Add the JNJ-39393406 dilutions to the respective wells. Include a vehicle control (DMSO in HBSS).
- Incubate for 15-30 minutes at room temperature.
- Image Acquisition and Agonist Addition:
  - Place the plate in the imaging system and allow the temperature to equilibrate.
  - Begin baseline fluorescence recording (Excitation: ~494 nm, Emission: ~516 nm) for 10-30 seconds.
  - Using the instrument's liquid handler, add a pre-determined sub-maximal concentration of choline (e.g., 10-30 μM) to all wells simultaneously.
  - Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.
- Target Validation (Optional but Recommended):
  - In separate wells, pre-incubate with a selective α7 nAChR antagonist like MLA (e.g., 10 nM) or the irreversible antagonist α-BTX (e.g., 50 nM) before adding JNJ-39393406 and choline. A significant reduction in the calcium signal will confirm that the response is mediated by α7 nAChRs.

#### Data Analysis:

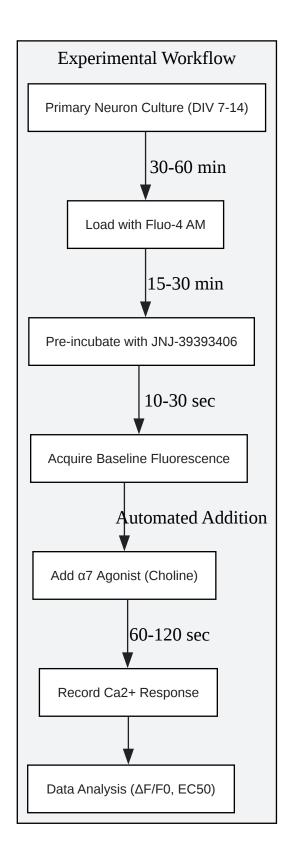
- For each well, calculate the change in fluorescence ( $\Delta F$ ) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) ( $\Delta F$  = Fmax F0).
- Normalize the response by dividing ΔF by F0 (ΔF/F0) to account for variations in cell number and dye loading.
- For each concentration of **JNJ-39393406**, calculate the average and standard error of the mean (SEM) of the peak  $\Delta$ F/F0.
- To determine the fold-potentiation, divide the peak response in the presence of JNJ-39393406 by the peak response with choline alone.



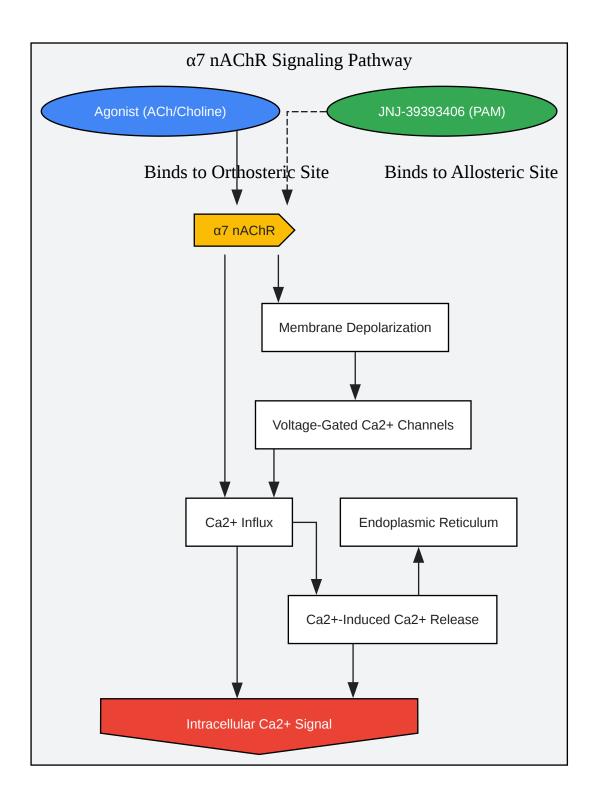
• Plot the fold-potentiation as a function of the **JNJ-39393406** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

# **Mandatory Visualizations**









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## References

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- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
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